奥美沙坦酯甲醚

描述

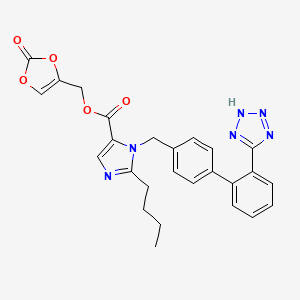

Olmesartan Medoxomil Methyl Ether, a bioactive analogue generated from the antihypertensive AT1 antagonist Olmesartan, is synthesized through a methanol-induced SN1 mechanism, involving intramolecular proton transfer. This process prefers the formation of the methyl ether over the antagonistic product methyl ester, indicating a significant interest in the drug's synthesis for pharmacological applications, particularly due to its retained pharmacological properties despite the introduction of the methyl group to Olmesartan (Ntountaniotis et al., 2014).

Synthesis Analysis

The synthesis of Olmesartan Medoxomil involves multiple steps, including hydrolysis, lactonization, condensation, esterification, and deprotection processes. A novel synthesis method has been developed, significantly reducing impurity content and enhancing yield and purity. This synthesis method highlights the complexity and precision required in the pharmaceutical synthesis of Olmesartan Medoxomil (Wu et al., 2006).

Molecular Structure Analysis

The molecular structure of Olmesartan Medoxomil and its intermediates, including key regioisomeric impurities, has been characterized using various analytical techniques such as differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI). These studies provide critical insights into the molecular configuration, aiding in the understanding and optimization of synthesis pathways (Dams et al., 2015).

Chemical Reactions and Properties

Olmesartan Medoxomil undergoes specific chemical reactions, including esterification and hydrolysis, essential for its activation and function as an antihypertensive agent. The SN1 mechanism, crucial for the methyl ether formation, underscores the compound's chemical reactivity and its potential for generating bioactive analogues (Ntountaniotis et al., 2014).

Physical Properties Analysis

The physical properties of Olmesartan Medoxomil, such as solubility and dissolution rate, are critical for its bioavailability and therapeutic efficacy. Studies on ternary solid dispersions and nanoemulsions have shown improved solubility and dissolution rates, indicating the importance of physical property optimization for enhanced oral bioavailability (Zhang et al., 2020).

Chemical Properties Analysis

The chemical stability and degradation pathways of Olmesartan Medoxomil are essential for its formulation and storage. Investigations into its degradation products under various conditions have led to the identification and characterization of specific impurities, highlighting the importance of stability-indicating methods for quality control (Jain et al., 2012).

科学研究应用

1. Synthesis and Physicochemical Characterization

- Summary : During the process development for multigram-scale synthesis of olmesartan medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM .

- Methods : The impurities were synthesized and fully characterized by differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) .

- Results : The molecular structures of N-triphenylmethylolmesartan ethyl (N-tritylolmesartan ethyl) and N-tritylolmesartan medoxomil, the key intermediates in OM synthesis, were solved and refined using single-crystal X-ray diffraction (SCXRD) .

2. Conversion to Improve Intestinal Absorption

- Summary : Olmesartan medoxomil (olmesartan-MX), an ester-type prodrug of the angiotensin II receptor blocker (ARB) olmesartan, is predominantly anionic at intestinal pH. This study was designed to test the hypothesis that OATP2B1-mediated uptake contributes to the enhanced intestinal absorption of olmesartan-MX .

- Methods : Tetracycline-inducible human OATP2B1- and rat Oatp2b1-overexpressing HEK 293 cell lines were established to characterize OATP2B1-mediated uptake. Rat jejunal permeability was measured using Ussing chambers .

- Results : Significant olmesartan-MX uptake was observed in hOATP2B1/T-REx-293 and rOatp2b1/T-REx-293 cells, whereas olmesartan uptake was undetectable or much lower than olmesartan-MX uptake, respectively .

3. Formulation and Evaluation of Tablets

- Summary : This research proposes a methodology for the design, development, and characterization of tablets prepared by the direct compression method of olmesartan medoxomil .

- Methods : A rigorous selection of excipients was carried out to ensure their physical and chemical compatibility with the active ingredient by scanning electron microscopy (SEM), differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FT-IR) studies .

- Results : The tablets met pharmacopoeia specifications for content uniformity, breaking strength, friability, and disintegration time .

4. Preparation of Solid Dispersion with Sustained Release Performance

- Summary : This study aimed to improve the effect of Olmesartan Medoxomil (OM) by preparing a ternary OM solid dispersion consisting of hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl methylcellulose (HPMC) using a mechanochemical method .

- Methods : The best preparation parameters were OM/HP-β-CD/HPMC-E5 with a mass ratio of 1:2.6:1 and milling time of 4 hours .

- Results : The solubility of the ternary solid dispersion could be increased by 12 times as compared with pure OM. The solid dispersion had sustained release performance with prolonged release time of 12 hours .

安全和危害

Olmesartan Medoxomil Methyl Ether, like Olmesartan, may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause damage to organs (cardiovascular system) through prolonged or repeated exposure . When pregnancy is detected, discontinue Olmesartan Medoxomil as soon as possible .

属性

IUPAC Name |

(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O5/c1-2-3-8-23-27-13-22(25(33)35-15-19-16-36-26(34)37-19)32(23)14-17-9-11-18(12-10-17)20-6-4-5-7-21(20)24-28-30-31-29-24/h4-7,9-13,16H,2-3,8,14-15H2,1H3,(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWWQAKONBNWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=COC(=O)O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71433681 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)